

Computational Modeling of 3,3-Diethylpentane Conformers: An Application Note and Protocol

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Compound of Interest

Compound Name: 3,3-Diethylpentane

Cat. No.: B093089

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This document provides a detailed guide for the computational modeling and conformational analysis of **3,3-diethylpentane**. Also known as tetraethylmethane, this highly branched alkane serves as an excellent model system for understanding steric hindrance and conformational preferences in saturated hydrocarbons. The protocols outlined here are applicable to a wide range of computational chemistry software and are intended to guide researchers in performing accurate conformational analysis.

Introduction

3,3-Diethylpentane (C₉H₂₀) is a saturated acyclic alkane with a central quaternary carbon atom bonded to four ethyl groups.^{[1][2]} This high degree of branching leads to significant steric interactions that dictate the molecule's conformational landscape. Understanding the relative stabilities and geometries of different conformers is crucial for predicting its physicochemical properties and reactivity. Computational modeling provides a powerful tool for exploring these conformations and their associated energies.

Previous studies, combining gas-phase electron diffraction and ab initio calculations, have identified two primary low-energy conformations for **3,3-diethylpentane**, possessing D_{2d} and S₄ symmetry.^{[3][4]} The D_{2d} conformer is the more stable and abundant form at room temperature.^[3] This application note will detail the process of identifying these and other potential conformers, calculating their relative energies, and analyzing their geometric parameters.

Key Molecular Information

Property	Value	Source(s)
Molecular Formula	C9H20	[2] [5] [6] [7] [8] [9]
Molecular Weight	128.26 g/mol	[2] [6] [7] [8] [9]
CAS Number	1067-20-5	[2] [5] [6] [7] [8]
SMILES String	CCC(CC)(CC)CC	[2] [5] [8] [9]
PubChem CID	14020	[1] [2]

Conformational Analysis Data

The following table summarizes the known computational and experimental data for the two most stable conformers of **3,3-diethylpentane**. This table can be expanded by the user with data generated from the protocols below for other identified conformers.

Conformer ID	Symmetry	Relative Energy (kcal/mol)	Population at 293 K (%)	Key Dihedral Angles (°)	Key CCC Bond Angles (°)	Rotational Constants (GHz)
1	D2d	0.00	66 (experimental)	TBD by user	106.7 (distorted)	TBD by user
2	S4	0.79 (3.3 kJ/mol)	34 (experimental)	TBD by user	110.9 (distorted)	TBD by user

Note: The relative energy is calculated from the enthalpy difference.[\[3\]](#) Key dihedral and CCC bond angles refer to the angles around the central quaternary carbon. Rotational constants are to be determined by the user.

Experimental Protocols

This section provides a generalized protocol for the conformational analysis of **3,3-diethylpentane** using the Gaussian suite of programs. The principles can be adapted to other computational chemistry software packages.

Protocol 1: Conformational Search

Objective: To identify potential low-energy conformers of **3,3-diethylpentane**.

Methodology: A relaxed potential energy surface scan will be performed by systematically rotating one or more dihedral angles.

- Molecule Building:
 - Open a molecular modeling program (e.g., GaussView).
 - Construct the **3,3-diethylpentane** molecule. Ensure the initial geometry is reasonable (e.g., all single bonds, tetrahedral carbons).
 - Save the initial structure as a Gaussian input file (e.g., 33dep_scan.com).
- Input File Generation for a Relaxed Scan:
 - Open the input file in a text editor.
 - Define the route section for a relaxed potential energy surface scan. A suitable level of theory for an initial scan is a semi-empirical method like PM7 or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)).
 - Specify the dihedral angle(s) to be scanned. For **3,3-diethylpentane**, a key dihedral is defined by the atoms C1-C2-C3-C5 (using a standard numbering scheme where C3 is the central carbon).
 - The input file should have the following structure:
 - In this example, D 1 2 3 5 specifies the dihedral angle, S indicates a scan, 36 is the number of steps, and 10.0 is the step size in degrees.
- Execution and Analysis:

- Run the Gaussian calculation.
- Upon completion, open the resulting log file in GaussView.
- Use the "Results" -> "Scan" menu to visualize the potential energy surface.
- Identify the minima on the curve, which correspond to stable conformers.
- Save the coordinates of each unique conformer for further analysis.

Protocol 2: Geometry Optimization and Frequency Calculation

Objective: To obtain the optimized geometry, relative energy, and thermodynamic properties of each identified conformer.

Methodology: Perform a full geometry optimization followed by a frequency calculation for each conformer identified in Protocol 1.

- Input File Generation:
 - For each saved conformer structure, create a new Gaussian input file (e.g., conformer_1_opt.com).
 - Use a higher level of theory for more accurate results, for example, B3LYP with a larger basis set like 6-311+G(d,p) or a more accurate method like MP2.
 - The route section should request both optimization and frequency calculation: #p B3LYP/6-311+G(d,p) Opt Freq.
- Execution and Analysis:
 - Run the Gaussian calculation for each conformer.
 - Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies (indicating a true minimum).

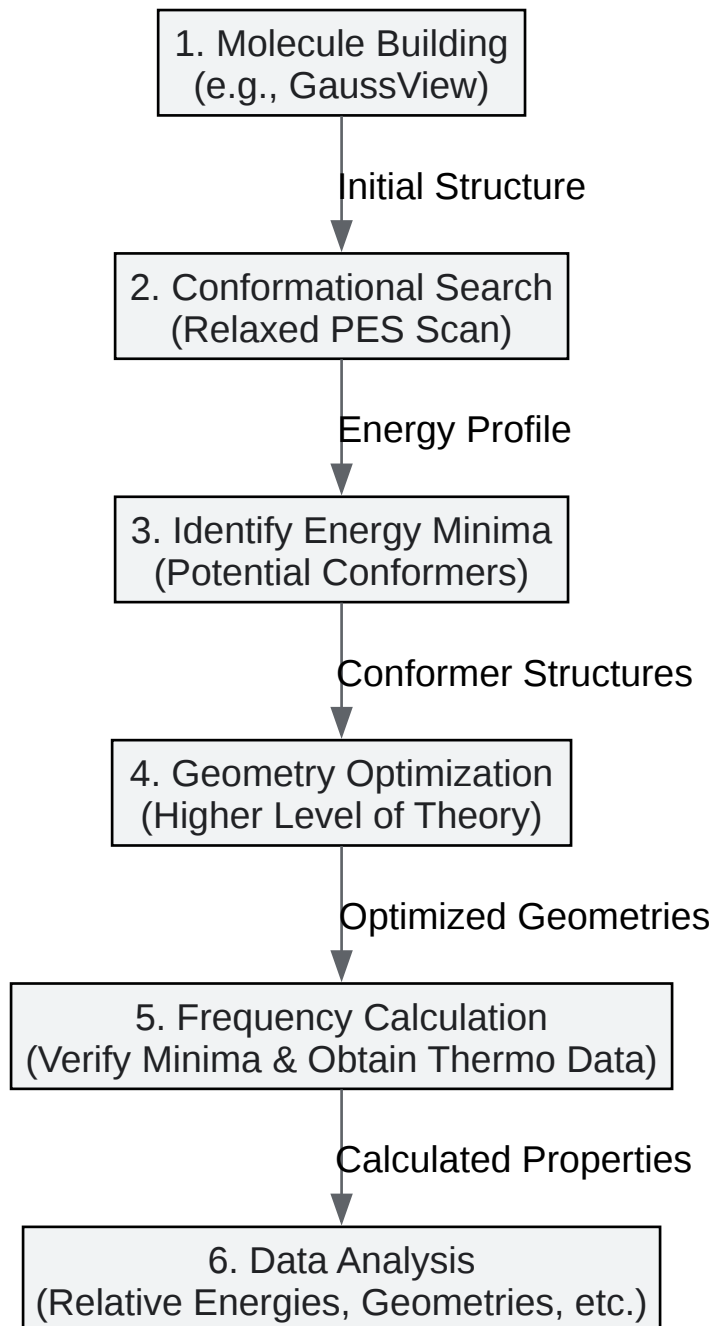
- Extract the final electronic energy (SCF Done) and the zero-point corrected energy from the output file.
- Calculate the relative energy of each conformer with respect to the most stable one.
- Extract key geometric parameters (bond lengths, angles, dihedral angles) and rotational constants from the output file.

Visualizations

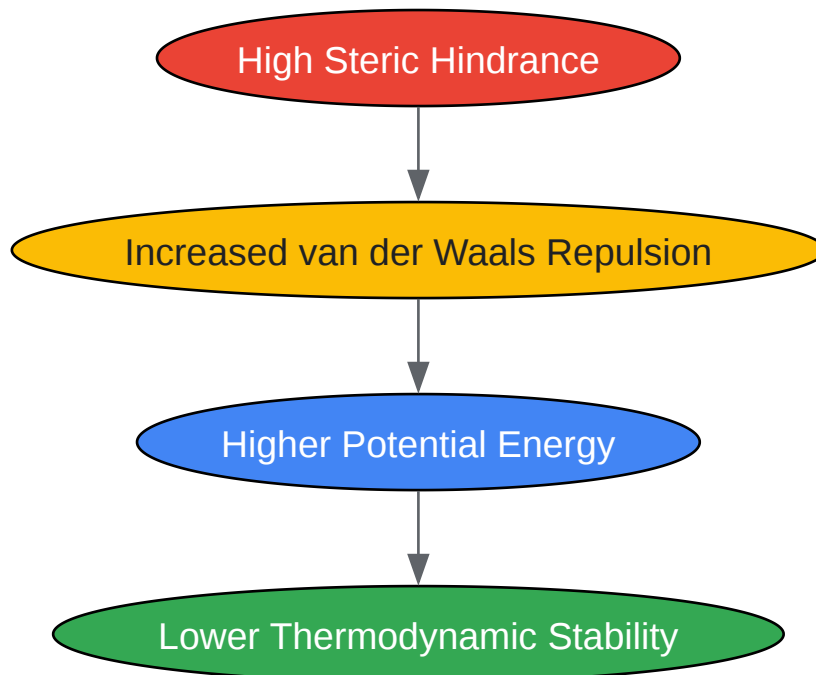
Computational Workflow for Conformational Analysis

The following diagram illustrates the general workflow for performing a computational conformational analysis.

Computational Conformational Analysis Workflow



Factors Influencing Conformer Stability



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